molecular formula C15H20ClNS B1522232 {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1209619-87-3

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride

Cat. No. B1522232
CAS RN: 1209619-87-3
M. Wt: 281.8 g/mol
InChI Key: NMBDPWQSESLGHR-UHFFFAOYSA-N
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Description

“{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1209619-87-3 . It has a molecular weight of 281.85 . This compound is structurally related to amphetamine where the phenyl ring has been replaced by thiophene .


Molecular Structure Analysis

The IUPAC name for this compound is N-{[5-(4-methylphenyl)-2-thienyl]methyl}-2-propanamine hydrochloride . The InChI code is 1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been extensively studied for their anticancer properties. The incorporation of the thiophene moiety into pharmacophores can enhance the efficacy of chemotherapeutic agents . The specific structure of the compound may interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research in this area focuses on synthesizing novel thiophene compounds and evaluating their cytotoxicity against various cancer cell types.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a crucial role in the development of organic semiconductors . These semiconductors are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound’s structural features, such as the thiophene ring, can contribute to the charge transport properties essential for these applications.

Pharmaceutical Development: Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties . The compound being analyzed could be a precursor or a lead molecule for developing new anti-inflammatory drugs. Its efficacy and safety profile would be a significant focus of research, aiming to find better treatments for inflammatory conditions.

Antimicrobial Activity: Antibacterial and Antifungal Agents

The antimicrobial activity of thiophene compounds is another area of interest. They can act as potent antibacterial and antifungal agents, with the potential to combat resistant strains of microbes . Research would involve synthesizing various derivatives and testing their effectiveness against a range of pathogenic microorganisms.

Neuroscience: Neuroprotective Drugs

Thiophene derivatives have shown promise as neuroprotective agents. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage . The compound could be studied for its potential to modulate neurotransmitter systems or protect against oxidative stress.

Enzyme Inhibition: Kinase Inhibitors

Thiophene derivatives can act as kinase inhibitors, which are valuable in treating diseases like cancer and inflammatory disorders . The compound’s ability to inhibit specific kinases could be explored, with a focus on its selectivity and potency.

Cardiovascular Research: Anti-arrhythmic and Antihypertensive Agents

In cardiovascular research, thiophene derivatives may serve as anti-arrhythmic and antihypertensive agents . The compound could be evaluated for its effects on heart rhythm regulation and blood pressure control, which are critical in managing cardiovascular diseases.

Chemical Synthesis: Building Blocks for Organic Molecules

Lastly, thiophene derivatives are valuable building blocks in chemical synthesis . They can be used to construct complex organic molecules with specific properties for various applications. The compound’s reactivity and how it can be incorporated into larger structures would be of particular interest to synthetic chemists.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBDPWQSESLGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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